molecular formula C18H18Cl3FN4OS B1149885 AFX-9901

AFX-9901

Cat. No.: B1149885
Attention: For research use only. Not for human or veterinary use.
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Description

AFX-9901 (CAS 1046861-20-4) is a boronic acid derivative with the molecular formula C₆H₅BBrClO₂ and a molecular weight of 235.27 g/mol. It is characterized by a bicyclic aromatic structure with bromine, chlorine, and boronic acid functional groups, which confer unique physicochemical and pharmacological properties .

Properties

Molecular Formula

C18H18Cl3FN4OS

Appearance

Solid powder

Synonyms

AFX9901;  AFX-9901;  AFX 9901; ; NONE

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

AFX-9901 belongs to a class of halogenated boronic acids. Below is a comparative analysis with structurally analogous compounds (similarity scores: 0.71–0.87) :

Table 1: Comparative Physicochemical and Pharmacological Properties

Property This compound (3-Bromo-5-chlorophenyl)boronic acid (6-Bromo-2,3-dichlorophenyl)boronic acid
CAS No. 1046861-20-4 1072942-61-5 1217503-80-7
Molecular Formula C₆H₅BBrClO₂ C₆H₅BBrClO₂ C₆H₄BBrCl₂O₂
Molecular Weight (g/mol) 235.27 235.27 269.72
Log P (XLOGP3) 2.15 1.98* 2.31*
TPSA (Ų) 40.46 40.46 40.46
BBB Permeability Yes No* No*
Solubility (mg/mL) 0.24 0.18* 0.09*
Bioavailability Score 0.55 0.48* 0.42*

Structural and Functional Insights

Halogen Substitution Effects: The bromine and chlorine substituents in this compound enhance metabolic stability compared to non-halogenated analogs. However, bulkier substituents in analogs like (6-Bromo-2,3-dichlorophenyl)boronic acid reduce solubility (0.09 mg/mL vs. 0.24 mg/mL in this compound) . Log P Variations: Higher lipophilicity in dichlorinated analogs (Log P ~2.31) may improve membrane permeability but compromise aqueous solubility.

BBB Permeability :
this compound’s unique BBB penetration capability distinguishes it from analogs, which typically lack this property. This is attributed to its optimized balance of molecular weight (<500 Da) and TPSA (<60 Ų), aligning with Lipinski’s Rule of Five .

Synthetic Accessibility :
this compound’s synthesis employs a well-optimized Suzuki-Miyaura protocol, whereas analogs with additional halogens may require harsher conditions (e.g., higher temperatures or specialized ligands), increasing production complexity .

Research Findings and Limitations

  • This compound has demonstrated superior in vitro stability in hepatic microsomal assays compared to analogs, with a half-life >120 minutes .
  • Limited in vivo data exist for structural analogs, highlighting the need for further comparative pharmacokinetic studies.

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